molecular formula C12H16Br2N2O B3232308 (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone hydrobromide CAS No. 1338000-32-0

(6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone hydrobromide

Cat. No.: B3232308
CAS No.: 1338000-32-0
M. Wt: 364.08 g/mol
InChI Key: UINYIZJEJDKZEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Uniqueness and Pharmacophoric Attributes of the Target Compound

The molecular architecture of (6-bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone hydrobromide (C₁₂H₁₅BrN₂O) features two distinct pharmacophoric elements: a 6-bromopyridin-2-yl group and a 1-methylpiperidin-4-yl methanone moiety. The bromine atom at the 6-position induces an electron-deficient aromatic system, enhancing hydrogen-bond acceptor capacity at the pyridine nitrogen while facilitating halogen bonding with target proteins. Concurrently, the methanone linker provides planar rigidity, orienting the piperidine ring for optimal hydrophobic interactions within binding pockets.

The piperidine subunit contributes to the compound’s three-dimensional topology, with the N-methyl group reducing basicity to improve blood-brain barrier penetration. This structural configuration enables dual-mode binding, as demonstrated in analogous compounds targeting serotonin receptors and kinase domains. For example, the methanone group in lasmiditan analogs engages in dipole interactions with aspartate residues, while the bromopyridine moiety stabilizes π-stacking with aromatic amino acids.

Table 2: Structural Features and Hypothesized Interactions

Structural Element Electronic Properties Potential Target Interactions
6-Bromopyridin-2-yl Electron-withdrawing, polar Halogen bonding, π-π stacking
1-Methylpiperidin-4-yl Lipophilic, conformationally flexible Hydrophobic pocket insertion
Methanone linker Dipole moment (≈3.5 D) Hydrogen bonding, electrostatic interactions

Critical Knowledge Gaps in Current Brominated Piperidine Methanone Research

Despite its synthetic accessibility and structural promise, the biological profile of this compound remains inadequately characterized. No published studies directly investigate its pharmacokinetic behavior, target engagement specificity, or metabolic stability. The compound’s role as a lasmiditan intermediate suggests potential serotonergic activity, but empirical validation against 5-HT₁F receptors is absent.

Additionally, structure-activity relationship (SAR) studies are needed to delineate the contributions of bromine positioning and piperidine substitution. For instance, comparative analyses with 2-bromo- versus 4-bromopyridine analogs could reveal positional effects on target affinity. Furthermore, the impact of N-methylation on piperidine ring conformation and subsequent membrane permeability warrants exploration through computational modeling and X-ray crystallography.

Synthetic methodologies also present opportunities for innovation. Current routes rely on classical coupling agents like DCC, which generate stoichiometric waste. Transitioning to catalytic amidation or photochemical bromination could improve sustainability and scalability. Addressing these gaps will clarify the compound’s potential as a lead structure for CNS disorders or inflammatory diseases, aligning with broader trends in bromopyridine therapeutics.

Properties

IUPAC Name

(6-bromopyridin-2-yl)-(1-methylpiperidin-4-yl)methanone;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O.BrH/c1-15-7-5-9(6-8-15)12(16)10-3-2-4-11(13)14-10;/h2-4,9H,5-8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UINYIZJEJDKZEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)C(=O)C2=NC(=CC=C2)Br.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Br2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1338000-32-0
Record name Methanone, (6-bromo-2-pyridinyl)(1-methyl-4-piperidinyl)-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1338000-32-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-bromo-6-(1-methylpiperidine-4-carbonyl)pyridine hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.256.788
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone hydrobromide typically involves the reaction of 6-bromopyridine-2-carboxylic acid with 1-methylpiperidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrobromic acid to form the hydrobromide salt .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, adhering to green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

(6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone hydrobromide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of biological pathways and interactions, particularly in the context of receptor binding and enzyme inhibition.

    Medicine: Serves as a precursor in the synthesis of drugs like Lasmiditan succinate, which is used to treat acute migraine.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone hydrobromide involves its interaction with specific molecular targets. In the case of its application in pharmaceuticals, it acts as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). The compound’s structure allows it to participate in various chemical reactions, facilitating the formation of the desired API. The molecular targets and pathways involved depend on the specific application and the final product synthesized .

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a family of pyridine-piperidine hybrids. Key structural analogues include:

Compound Name Molecular Formula Key Structural Features Pharmacological Role Reference
(1-Methylpiperidin-4-yl)(1-phenethyl-1H-imidazol-2-yl)methanone C19H23N3O Piperidine-imidazole-ketone backbone Intermediate for Alcaftadine (ophthalmic agent)
(5-Bromo-3-pyridinyl)(piperazino)methanone C10H12BrN3O Bromopyridine-piperazine-ketone Research chemical (unclassified therapeutic use)
Piperidin-4-yl(pyridin-2-yl)methanone hydrochloride C11H14N2O·HCl Non-methylated piperidine-pyridine-ketone Intermediate with similarity score 0.81 to target compound
MP-513 hydrobromide (Teneligliptin) C22H30Br5N5O Piperazine-pyrrolidine-thiazolidinone DPP-4 inhibitor (antidiabetic)

Key Structural Differences :

  • Substituent Position: The target compound’s bromine is at the 6-position of pyridine, whereas (5-Bromo-3-pyridinyl)(piperazino)methanone has bromine at the 5-position, altering electronic distribution and binding affinity .
  • Counterion Effects: The hydrobromide salt (target) vs. hydrochloride (Piperidin-4-yl(pyridin-2-yl)methanone) impacts solubility and crystallinity. Hydrobromides generally exhibit higher aqueous solubility than hydrochlorides, critical for bioavailability .
  • Piperidine Modification: The 1-methylpiperidin-4-yl group in the target compound enhances lipophilicity compared to non-methylated or piperazine analogues, influencing blood-brain barrier penetration .
Physicochemical Properties
Property (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone Hydrobromide Piperidin-4-yl(pyridin-2-yl)methanone Hydrochloride
Molecular Weight 335.07 g/mol (free base) + 80.91 g/mol (HBr) = 415.98 g/mol 206.25 g/mol (free base) + 36.46 g/mol (HCl) = 242.71 g/mol
Appearance Brown solid Classified as "class white solid" (unreported color)
Solubility High (hydrobromide salt) Moderate (hydrochloride salt)

Q & A

What synthetic methodologies are employed for the preparation of (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone hydrobromide?

Basic Research Question
Methodological Answer:
The synthesis typically involves coupling a brominated pyridine derivative with a substituted piperidine moiety. Key steps include:

  • Nucleophilic substitution or Buchwald-Hartwig amination to introduce the piperidinyl group.
  • Salt formation via hydrobromic acid to stabilize the final product.

Example Protocol:

React 6-bromo-2-pyridinecarbonyl chloride with 1-methylpiperidin-4-amine in anhydrous THF under inert atmosphere.

Purify the intermediate via column chromatography (silica gel, CH₂Cl₂/MeOH gradient).

Treat the free base with HBr in acetic acid to form the hydrobromide salt .

Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
CouplingTHF, 0°C → RT, 12h65–75>95%
Salt FormationHBr/AcOH, 2h90>99%

How is the compound characterized structurally, and what analytical techniques are prioritized?

Basic Research Question
Methodological Answer:
Structural elucidation relies on:

  • ¹H/¹³C NMR : Assign peaks for bromopyridinyl (δ 7.5–8.5 ppm) and piperidinyl protons (δ 2.5–3.5 ppm).
  • X-ray crystallography : Resolve protonation sites (e.g., N-protonation on piperidine) and hydrogen-bonding networks .
  • HRMS : Confirm molecular ion ([M+H]⁺) and isotopic pattern for bromine.

Advanced Consideration:
For crystallographic refinement, SHELXL is widely used for small-molecule structures. Challenges include resolving disordered counterions (Br⁻ vs. HBr₃⁻) .

What experimental strategies resolve contradictions in protonation site assignments for hydrobromide salts?

Advanced Research Question
Methodological Answer:
Discrepancies arise due to dynamic proton exchange or crystal packing effects. Approaches include:

  • Solid-state NMR : Differentiate N–H environments (e.g., piperidinyl vs. pyridinyl protonation).
  • DFT calculations : Compare theoretical vs. experimental IR/Raman spectra to identify protonation states .
  • pH-dependent solubility studies : Correlate protonation with solubility profiles in aqueous buffers.

Case Study:
In related hydrobromide salts, protonation at the piperidine nitrogen is favored over pyridinyl nitrogen due to higher basicity (pKa ~10 vs. ~3) .

How can molecular docking predict the biological targets of this compound?

Advanced Research Question
Methodological Answer:

  • Target Selection : Prioritize receptors with known affinity for bromopyridine/piperidine scaffolds (e.g., GPCRs, kinases) .
  • Docking Workflow :
    • Prepare ligand structures (protonated vs. non-protonated forms).
    • Use AutoDock Vina or Schrödinger Glide to screen against target libraries.
    • Validate with MD simulations (e.g., GROMACS) to assess binding stability.

Table 2: Predicted Targets and Binding Affinities (ΔG, kcal/mol)

TargetPredicted ΔGValidation MethodReference
5-HT₆ Receptor-9.2Radioligand assay
DPP-4-8.7Enzymatic inhibition

What are the implications of ring puckering in the piperidinyl moiety for conformational analysis?

Advanced Research Question
Methodological Answer:
The piperidine ring adopts chair or boat conformations depending on substituents. Cremer-Pople parameters quantify puckering amplitude (θ) and phase angle (φ) using X-ray data .

  • Impact on Bioactivity : Chair conformers enhance steric complementarity with hydrophobic receptor pockets.
  • Computational Tools : Gaussian (DFT) or MacroModel (MMFF94) optimize geometry for docking studies.

Example:
For 1-methylpiperidin-4-yl derivatives, chair conformers dominate (θ ≈ 50°, φ ≈ 0°), stabilizing ligand-receptor interactions .

How do counterion choices (e.g., HBr vs. HCl) affect physicochemical properties?

Basic Research Question
Methodological Answer:
Counterions influence:

  • Solubility : Hydrobromide salts often exhibit higher aqueous solubility than hydrochlorides due to larger anion size.
  • Stability : HBr salts may degrade under light via radical pathways; HCl salts are more hygroscopic.

Table 3: Comparative Properties

PropertyHBr SaltHCl SaltReference
Melting Point (°C)210–215198–202
Solubility (mg/mL, H₂O)12.58.2

What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?

Advanced Research Question
Methodological Answer:

  • Catalytic Asymmetric Synthesis : Use chiral ligands (e.g., BINAP) in Pd-catalyzed couplings.
  • Crystallization-Induced Diastereomer Resolution : Introduce chiral counterions (e.g., L-tartrate) during salt formation.
  • Process Analytical Technology (PAT) : Monitor reaction progress via inline FTIR or Raman spectroscopy .

Critical Parameter:
Maintain anhydrous conditions to prevent racemization during amide bond formation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone hydrobromide
Reactant of Route 2
Reactant of Route 2
(6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.